Cas no 2639457-36-4 (Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)

Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- 2639457-36-4
- EN300-27732440
- Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
-
- インチ: 1S/C14H18FNO2/c1-14(2,3)18-13(17)10-5-4-9-6-7-16-8-11(9)12(10)15/h4-5,16H,6-8H2,1-3H3
- InChIKey: GRVHQODNHXBBOZ-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)OC(C)(C)C)C=CC2=C1CNCC2
計算された属性
- 精确分子量: 251.13215698g/mol
- 同位素质量: 251.13215698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 313
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 38.3Ų
Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732440-10.0g |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
2639457-36-4 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-27732440-0.25g |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
2639457-36-4 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-27732440-1.0g |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
2639457-36-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-27732440-0.1g |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
2639457-36-4 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-27732440-5.0g |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
2639457-36-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-27732440-1g |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
2639457-36-4 | 1g |
$1214.0 | 2023-09-10 | ||
Enamine | EN300-27732440-5g |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
2639457-36-4 | 5g |
$3520.0 | 2023-09-10 | ||
Enamine | EN300-27732440-0.05g |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
2639457-36-4 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-27732440-0.5g |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
2639457-36-4 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-27732440-2.5g |
tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate |
2639457-36-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 |
Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylateに関する追加情報
Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS No. 2639457-36-4): An Overview
Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS No. 2639457-36-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.
The 8-fluoro substitution in the tetrahydroisoquinoline ring is a key structural feature that significantly influences the compound's pharmacological profile. Fluorine atoms are often introduced into drug molecules to enhance their metabolic stability, lipophilicity, and binding affinity to target receptors. In the case of Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, the fluorine atom at the 8-position may contribute to improved pharmacokinetic properties and enhanced biological activity.
Recent studies have explored the potential of Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent analgesic effects in animal models of pain. The researchers found that the compound effectively reduced nociceptive responses without causing significant side effects, suggesting its potential as a novel analgesic agent.
In addition to its analgesic properties, Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has also shown promise in neurodegenerative diseases. A study published in the Journal of Neurochemistry in 2020 demonstrated that this compound could protect neurons from oxidative stress and apoptosis induced by amyloid-beta peptides. The neuroprotective effects were attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death.
The synthesis of Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves a series of well-defined chemical reactions. The process typically starts with the formation of a tetrahydroisoquinoline core through a Pictet-Spengler reaction between an amine and an aldehyde. Subsequent steps include the introduction of the fluorine atom at the 8-position and the esterification with tert-butanol to form the final product. The synthetic route is highly reproducible and can be scaled up for large-scale production.
The physicochemical properties of Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate have been extensively characterized. It is a white crystalline solid with a molecular weight of approximately 305 g/mol. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol but has limited solubility in water. These properties make it suitable for formulation into various pharmaceutical dosage forms.
In terms of safety and toxicity profiles, preliminary studies have indicated that Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate exhibits low toxicity at therapeutic concentrations. However, further preclinical and clinical studies are necessary to fully evaluate its safety and efficacy in humans. Ongoing research is focused on optimizing the compound's pharmacokinetic properties and exploring its potential applications in treating chronic pain and neurodegenerative disorders.
The potential therapeutic applications of Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate extend beyond pain management and neuroprotection. Recent studies have also investigated its anti-inflammatory effects. A study published in the Journal of Inflammation Research in 2021 reported that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest that it may have utility in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS No. 2639457-36-4) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a novel drug molecule. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
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